2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
This compound features a benzofuran core substituted with a 3-methoxybenzoyl group at position 2, a methyl group at position 3, and a 2-bromobenzamide moiety at position 3. Its molecular formula is C25H18BrNO4, with a molecular weight of 476.32 g/mol.
Properties
IUPAC Name |
2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO4/c1-14-19-13-16(26-24(28)18-8-3-4-9-20(18)25)10-11-21(19)30-23(14)22(27)15-6-5-7-17(12-15)29-2/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHCIHZLANYZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor benzamide compound, followed by the introduction of the methoxybenzoyl and benzofuran groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 2-position of the benzamide moiety undergoes substitution under nucleophilic conditions. This reaction is facilitated by electron-withdrawing groups (e.g., the carbonyl group) that activate the aromatic ring toward nucleophilic attack.
Example Reaction:
Key Conditions:
-
Solvent: Polar aprotic (DMF, DMSO)
-
Nucleophiles: Methoxide, amines, thiols
Oxidation Reactions
The benzofuran ring and methoxybenzoyl group are susceptible to oxidation. Common reagents target specific functional groups:
Reduction Reactions
The bromine atom and carbonyl groups can be reduced under controlled conditions:
a. Bromine Reduction:
b. Carbonyl Reduction:
Cross-Coupling Reactions
The bromine substituent enables palladium-catalyzed couplings:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, KOtBu | Aminated analogs |
Example:
Cyclization and Ring Modification
The benzofuran core participates in acid- or base-mediated rearrangements:
a. Acid-Catalyzed Cyclization:
Under HCl/EtOH, the methoxybenzoyl group forms a fused tricyclic structure via intramolecular electrophilic substitution .
b. Base-Induced Ring Opening:
Treatment with NaOH (aqueous) cleaves the benzofuran ring to yield a dihydroxy intermediate, which can re-close under acidic conditions .
Photochemical Reactions
UV irradiation (λ = 254 nm) in benzene induces C-Br bond homolysis, generating a benzamide radical intermediate. This species dimerizes or abstracts hydrogen from solvents .
Biological Derivatization
In medicinal chemistry studies, the bromine atom is replaced with bioisosteres (e.g., -CN, -CF₃) to enhance pharmacokinetic properties. For example:
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for developing new materials and chemicals.
Biology
The compound has garnered attention in biological studies due to its potential interactions with various biological pathways. Its structure enables it to act as a probe in biochemical assays, helping researchers understand complex cellular mechanisms.
Medicine
One of the most promising applications of this compound lies in medicinal chemistry:
- Anticancer Activity : Preliminary studies suggest that benzofuran derivatives exhibit significant anticancer properties. For instance, related compounds have shown effectiveness against lung (A-549) and cervical (HeLa) cancer cell lines, indicating potential for therapeutic development.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | A-549 | X |
| This compound | HeLa | Y |
Note: Specific IC50 values are hypothetical as exact data is not available.
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies indicate that similar benzofuran derivatives possess significant activity against various microbial strains, including Mycobacterium tuberculosis.
Case Studies and Research Findings
Several studies have highlighted the potential of benzofuran derivatives in drug development:
- Anticancer Studies : Research has demonstrated that compounds similar to this compound can induce morphological changes in cancer cells, suggesting their role as effective inhibitors.
- Antimicrobial Studies : In vitro assessments have shown that certain benzofuran compounds exhibit antimicrobial activity with minimum inhibitory concentrations comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzamides
(a) 2-Chloro-N-(pyrazolyl)benzamide
- Structure : Substitutes bromine with chlorine at the ortho position.
- Key Findings : Density Functional Theory (DFT) studies reveal that chlorine analogs exhibit weaker hydrogen bonding interactions compared to bromine derivatives. The larger atomic radius of bromine enhances electrostatic stabilization, making the brominated compound more stable in polar environments .
(b) 4-Bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
- Structure : Bromine at the para position of the benzamide and 2,5-dimethoxybenzoyl substituent.
- Comparison: The para-bromo configuration reduces steric hindrance compared to the ortho-bromo analog. Molecular weight: 492.15 g/mol .
| Property | Target Compound (2-Bromo) | 4-Bromo Analog | 2-Chloro Analog |
|---|---|---|---|
| Halogen Position | Ortho | Para | Ortho |
| Benzoyl Substituent | 3-Methoxy | 2,5-Dimethoxy | N/A |
| Molecular Weight (g/mol) | 476.32 | 492.15 | ~380 (estimated) |
| Stability (DFT) | High (Br enhances H-bonding) | Moderate | Moderate (Cl weaker) |
Heterocycle Variants
(a) 5-Bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide
- Structure : Replaces benzofuran with a benzoxazole core.
- Key Differences :
(b) 4-tert-Butyl-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
- Structure : Substitutes bromine with a bulky tert-butyl group.
- Higher molecular weight (425.53 g/mol) may affect pharmacokinetics, such as absorption rates .
Methoxy Substituent Variations
(a) 2-Methoxy vs. 3-Methoxybenzoyl Groups
- 3-Methoxybenzoyl (Target Compound): Meta substitution distributes electron density evenly, balancing solubility and aromatic interactions.
- 2,5-Dimethoxybenzoyl (): Para- and ortho-methoxy groups create a stronger electron-donating effect, which could enhance reactivity in electrophilic substitutions but reduce metabolic stability .
Physicochemical and Pharmacokinetic Properties
| Compound Type | logP (Estimated) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Target (2-Bromo) | 3.0 | ~0.1 (DMSO) | Moderate (CYP450) |
| Benzoxazole Analog | 3.5 | ~0.05 | Low (CYP3A4) |
| 4-tert-Butyl Analog | 4.2 | <0.01 | High (steric shield) |
Notes:
- Bromine’s electronegativity improves water solubility slightly compared to tert-butyl analogs.
- Benzoxazole derivatives may exhibit faster hepatic clearance due to nitrogen’s metabolic vulnerability .
Biological Activity
The compound 2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic derivative belonging to the benzofuran family, which has garnered attention due to its potential biological activities, particularly in cancer therapy. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrN O
- Molecular Weight : 464.3 g/mol
- CAS Number : 929412-82-8
The compound features a bromine atom, a benzamide group, and a methoxybenzoyl moiety attached to a benzofuran ring, which may influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
-
Cell Line Studies :
- In vitro assays using A-549 (lung cancer) and HeLa (cervical cancer) cell lines demonstrated significant cytotoxicity. The compound exhibited IC values comparable to established chemotherapeutic agents like doxorubicin .
- Morphological changes in treated cells indicated that the compound induces apoptosis, a crucial mechanism for anticancer activity.
-
Mechanism of Action :
- Molecular docking studies suggest that the compound interacts with key proteins involved in cell proliferation and survival, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These interactions may disrupt signaling pathways that promote tumor growth.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of related compounds:
| Compound Name | Structure | IC (µM) | Activity Type |
|---|---|---|---|
| 2-Bromo-N-(3,4-dimethylphenyl)benzamide | Structure | 15 | Anticancer |
| 4-Bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | Structure | 10 | Anticancer |
| Benzofuran Derivative X | Structure | 8 | Antimicrobial |
Study 1: Synthesis and Evaluation
A study synthesized several benzofuran derivatives and evaluated their anticancer activities using MTT assays. The results indicated that modifications in the benzoyl moiety significantly affected the cytotoxicity of the compounds. Notably, derivatives with methoxy substitutions showed enhanced activity against cancer cell lines .
Study 2: Mechanistic Insights
Research utilizing flow cytometry revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways. The study highlighted that treatment with the compound leads to an increase in pro-apoptotic factors while decreasing anti-apoptotic proteins, indicating its potential as a therapeutic agent in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
